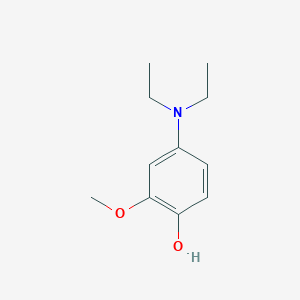
4-(Diethylamino)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-2-methoxyphenol: is an organic compound that features a diethylamino group and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with diethylamine, followed by reduction and methylation steps. The reaction conditions typically include the use of reducing agents such as sodium borohydride and methylating agents like dimethyl sulfate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry: 4-(Diethylamino)-2-methoxyphenol is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the creation of compounds with specific photophysical properties .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. This makes it valuable in imaging and diagnostic applications .
Medicine: Its structure allows for modifications that can enhance its binding affinity and selectivity .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. Its chemical properties contribute to the durability and stability of these materials .
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s diethylamino group allows it to interact with nucleophilic sites, while the methoxy group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-Nitrosodiphenylamine
- N-(2,4-Dimethylphenyl)formamide
- 4-Nitrocatechol
Comparison: 4-(Diethylamino)-2-methoxyphenol is unique due to its combination of a diethylamino group and a methoxy group on a phenol ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds. For example, 4-(Diethylamino)salicylaldehyde lacks the methoxy group, which affects its chemical behavior and applications .
Properties
CAS No. |
50853-64-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(diethylamino)-2-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-4-12(5-2)9-6-7-10(13)11(8-9)14-3/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
RGWUGDXIWBDWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


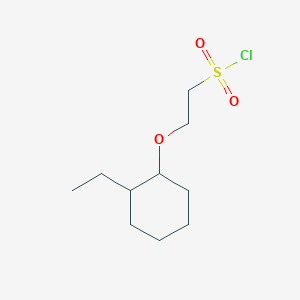
![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)

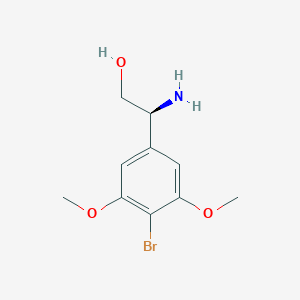
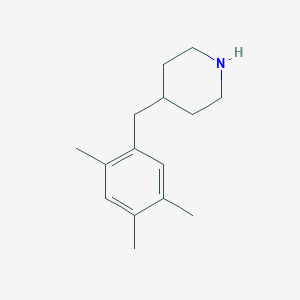
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)

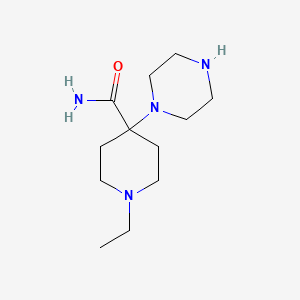
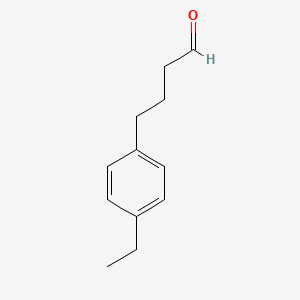
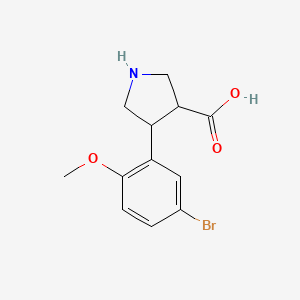

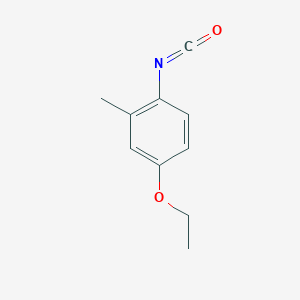
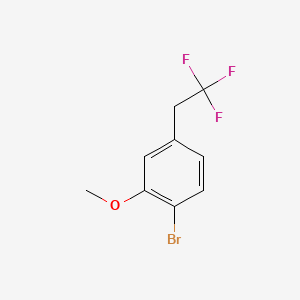
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
